molecular formula C18H7ClN4 B12627608 9-Chloro-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile CAS No. 919273-07-7

9-Chloro-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile

Cat. No.: B12627608
CAS No.: 919273-07-7
M. Wt: 314.7 g/mol
InChI Key: PDULHHSJDCNHFB-UHFFFAOYSA-N
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Description

9-Chloro-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a partially hydrogenated anthracene core substituted with four nitrile (-CN) groups at positions 2, 3, 6, and 7, along with a chlorine atom at position 8. The dihydroanthracene structure reduces aromaticity, while the electron-withdrawing nitrile groups and chlorine substituent significantly influence its electronic and steric properties.

Properties

CAS No.

919273-07-7

Molecular Formula

C18H7ClN4

Molecular Weight

314.7 g/mol

IUPAC Name

9-chloro-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile

InChI

InChI=1S/C18H7ClN4/c19-18-16-4-14(8-22)12(6-20)2-10(16)1-11-3-13(7-21)15(9-23)5-17(11)18/h2-5,18H,1H2

InChI Key

PDULHHSJDCNHFB-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2C(C3=CC(=C(C=C31)C#N)C#N)Cl)C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile typically involves the chlorination of 9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile. The reaction is carried out under controlled conditions to ensure selective chlorination at the 9th position. The crude product is then purified using column chromatography, eluted with hexane and dichloromethane to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 9th position can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form anthracene derivatives.

    Reduction Reactions: Reduction can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

    Oxidation: Oxidizing agents like molecular oxygen and activated carbon can be employed.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

    Substitution: Substituted anthracene derivatives.

    Oxidation: Anthracene and its oxidized forms.

    Reduction: Dihydroanthracene derivatives.

Scientific Research Applications

9-Chloro-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Chloro-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile involves its interaction with molecular targets through its functional groups. The chlorine atom and cyano groups play a crucial role in its reactivity and interaction with other molecules. The compound can participate in electron transfer processes, making it valuable in photophysical and electronic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Variations

Anthracene-9-carboxylic Acid (CAS 723-62-6)
  • Structure : A fully aromatic anthracene with a carboxylic acid (-COOH) group at position 9.
  • Properties : Higher solubility in polar solvents compared to nitrile derivatives due to the acidic -COOH group. Melting point: 214–218°C .
  • Applications : Used as a fluorescent probe and synthetic intermediate.
9-Chloro-9,10-dihydro-2,3,6,7-tetramethoxyanthracene (CAS 919273-05-5)
  • Structure : Similar dihydroanthracene core with methoxy (-OCH₃) groups at positions 2, 3, 6, and 7, and a chlorine at position 9.
  • Properties : Molecular formula C₁₈H₁₉ClO₄ (molar mass 334.79 g/mol). Methoxy groups enhance solubility in organic solvents but reduce thermal stability compared to nitriles .
4-Aminobenzenethiosulfonic Acid S,S'-[(1,4-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2,3-diyl)bis(methylene)] Ester
  • Structure : Dihydroanthracene core with two dimethoxy groups, a dioxo group, and thiosulfonate ester linkages.
  • Properties : Melting point 121–124°C, yield 40% during synthesis. The dioxo group increases reactivity toward nucleophiles .
9,10-Anthracenedicarbonitrile (CAS Not Provided)
  • Structure : Fully aromatic anthracene with nitrile groups at positions 9 and 10.
  • Properties: Higher planarity and conjugation than dihydro derivatives, leading to stronger fluorescence. Limited solubility in non-polar solvents .

Comparative Data Table

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Properties
9-Chloro-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile 2,3,6,7-CN; 9-Cl; 9,10-dihydro C₁₈H₉ClN₄* ~323.7† Not Reported High electron deficiency, rigid structure
Anthracene-9-carboxylic Acid 9-COOH C₁₅H₁₀O₂ 222.23 214–218 Polar solubility, fluorescent
9-Chloro-9,10-dihydro-2,3,6,7-tetramethoxyanthracene 2,3,6,7-OCH₃; 9-Cl; 9,10-dihydro C₁₈H₁₉ClO₄ 334.79 Not Reported Moderate thermal stability
9,10-Anthracenedicarbonitrile 9,10-CN C₁₆H₈N₂ 228.25 Not Reported Planar, strong conjugation

*Estimated based on structural similarity; †Calculated from atomic masses.

Electronic and Reactivity Trends

  • Nitrile vs. Methoxy Groups : Nitriles impart electron-withdrawing effects, enhancing oxidative stability and reducing HOMO-LUMO gaps compared to electron-donating methoxy groups .
  • Chlorine Substituent : The chlorine atom at position 9 increases electrophilicity, making the compound reactive toward nucleophilic substitution or cross-coupling reactions .
  • Dihydroanthracene Core : Partial hydrogenation reduces aromaticity, increasing susceptibility to further reduction or hydrogenation reactions compared to fully aromatic analogs .

Research Findings and Gaps

  • Thermal Stability : Nitrile-substituted anthracenes exhibit higher thermal stability (decomposition >300°C) compared to methoxy derivatives (<250°C), as inferred from related compounds .
  • Solubility Limitations : The tetracarbonitrile derivative’s low solubility in common solvents necessitates the use of polar aprotic solvents like DMF or DMSO for processing .
  • Unreported Data : Exact melting points, crystallographic data, and detailed spectroscopic analysis (e.g., ¹³C NMR) for 9-Chloro-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile remain absent in available literature.

Biological Activity

9-Chloro-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile (CAS No. 919273-07-7) is a notable anthracene derivative characterized by the presence of a chlorine atom and four cyano groups. This compound exhibits unique properties that make it significant in various fields, particularly in organic electronics and photophysics. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and other scientific domains.

Structure and Composition

The molecular formula of 9-Chloro-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile is C18H7ClN4C_{18}H_7ClN_4, with a molecular weight of approximately 314.7 g/mol. Its structural characteristics include:

PropertyValue
CAS No. 919273-07-7
Molecular Formula C18H7ClN4
Molecular Weight 314.7 g/mol
IUPAC Name 9-chloro-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile
InChI Key PDULHHSJDCNHFB-UHFFFAOYSA-N

Synthesis

The synthesis typically involves chlorination of 9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile under controlled conditions to ensure selectivity at the 9th position. The crude product is purified using column chromatography with solvents like hexane and dichloromethane.

The mechanism of action for compounds like 9-Chloro-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile may involve:

  • Electron Transfer Processes: The electron-rich cyano groups can facilitate electron transfer reactions.
  • Substitution Reactions: The chlorine atom may participate in nucleophilic substitution reactions with biological targets.

These interactions can lead to alterations in cellular processes that may inhibit tumor growth or induce apoptosis in cancer cells.

Cytotoxicity Studies

While direct cytotoxicity studies on this specific compound are sparse, related studies on anthracene derivatives indicate that they can exhibit cytotoxic effects against various cell lines. For instance:

  • Cytotoxicity Evaluation: Studies have shown that modifications to the anthracene structure can enhance or reduce cytotoxicity depending on the substituents present .

In Vitro Studies

A notable case study involved the screening of anthracene derivatives for their antitumor effects using a human tumor cloning system. This study demonstrated that certain derivatives could effectively inhibit tumor growth across multiple types of cancers . Although not directly involving 9-Chloro-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile, the results underscore the potential for similar compounds to exhibit significant biological activity.

Clinical Relevance

The findings from in vitro studies can inform future clinical trials aimed at evaluating the efficacy of anthracene derivatives in treating various cancers. The predictive models developed from these studies could guide the selection of candidates for further investigation in clinical settings.

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